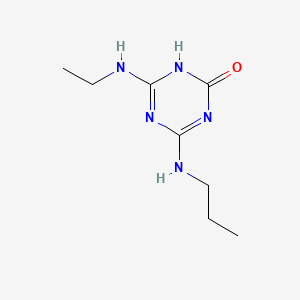
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two amino groups attached to the triazine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- typically involves the reaction of cyanuric chloride with ethylamine and propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:
Cyanuric chloride+Ethylamine+Propylamine→1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino groups can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triazine ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **1,3,5-Triazin-2(1H)-one, 4-(methylamino)-6-(propylamino)-
- **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(butylamino)-
- **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(methylamino)-
Uniqueness
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is unique due to the specific combination of ethyl and propyl amino groups attached to the triazine ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the steric and electronic effects of the ethyl and propyl groups can influence the compound’s interaction with biological targets and its overall stability.
Properties
CAS No. |
81494-02-2 |
|---|---|
Molecular Formula |
C8H15N5O |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6-(ethylamino)-4-(propylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H15N5O/c1-3-5-10-7-11-6(9-4-2)12-8(14)13-7/h3-5H2,1-2H3,(H3,9,10,11,12,13,14) |
InChI Key |
BEAMGSBOOBTZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=O)NC(=N1)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















